molecular formula C17H15N3O6 B1667723 Balsalazide

Balsalazide

Katalognummer: B1667723
Molekulargewicht: 357.32 g/mol
InChI-Schlüssel: IPOKCKJONYRRHP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Analyse Chemischer Reaktionen

Azoreduction in the Colon

Balsalazide undergoes bacterial azoreduction in the colon, a reaction catalyzed by anaerobic bacterial azoreductases . This cleavage releases two primary metabolites:

  • Mesalamine (5-ASA) : Therapeutically active anti-inflammatory agent.

  • 4-Aminobenzoyl-β-alanine : An inert carrier moiety.

Mechanism :
The azo bond (-N=N-) linking the mesalamine moiety to the carrier is reduced, enabling site-specific release of 5-ASA. This reaction is pH-dependent and occurs only in the alkaline environment of the colon .

5-ASA Metabolism

5-ASA undergoes acetylation via N-acetyltransferases in the colon and liver, forming N-acetyl-5-ASA (N-Ac-5-ASA) . This metabolite retains partial anti-inflammatory activity but is primarily excreted .

4-Aminobenzoyl-β-alanine Metabolism

The carrier moiety is similarly acetylated to N-acetyl-4-aminobenzoyl-β-alanine (N-Ac-4-ABA) , which is pharmacologically inert and excreted renally .

Excretion and Systemic Exposure

The following table summarizes excretion data from pharmacokinetic studies:

ParameterThis compound5-ASAN-Ac-5-ASA
Urinary Recovery 0.20% 0.22% 10.2%
Fecal Recovery ~35% ~30% <5%
Protein Binding ≥99% N/AN/A

Key Findings :

  • Systemic absorption of intact this compound is minimal (C<sub>max</sub> = 0.3–0.5 µg/mL) .

  • 5-ASA and N-Ac-5-ASA exhibit delayed T<sub>max</sub> (8–22 hours), reflecting colonic release .

Pharmacokinetic Variability

A crossover study comparing administration conditions revealed:

ConditionC<sub>max</sub> (µg/mL)AUC<sub>last</sub> (µg·hr/mL)T<sub>max</sub> (h)
Fasting 0.51 ± 0.32 1.35 ± 0.73 0.8 ± 0.85
High-Fat Meal 0.45 ± 0.39 1.52 ± 1.01 1.2 ± 1.11
Sprinkled 0.21 ± 0.12 0.87 ± 0.48 1.6 ± 0.44

Implications :

  • Food intake delays absorption but does not significantly alter systemic exposure .

  • The "sprinkled" method (opening capsules) reduces bioavailability .

Reaction Kinetics and Stability

  • Half-life : Indeterminate for this compound due to rapid colonic cleavage .

  • pH Sensitivity : this compound disodium remains intact in acidic environments (stomach) but dissolves at colonic pH ≥ 4.5 .

Wissenschaftliche Forschungsanwendungen

Adult Patients with Ulcerative Colitis

Multiple studies have demonstrated that balsalazide is effective in treating active ulcerative colitis. A pivotal randomized controlled trial showed that patients receiving this compound achieved higher rates of symptomatic remission compared to those treated with mesalamine:

  • Symptomatic remission rates after 12 weeks were 88% for this compound versus 57% for mesalamine.
  • Complete remission (defined as no or mild symptoms) was also significantly higher in the this compound group at various time points (e.g., 62% vs. 37% at 12 weeks) .

Pediatric Population

This compound has also been evaluated in pediatric patients aged 5 to 17 years with mild-to-moderate ulcerative colitis. A multicenter study found:

  • Clinical improvement was observed in 45% of patients receiving a higher dose (6.75 g/day).
  • Histological improvement was noted in about 50% of patients treated with this dosage after eight weeks .

Safety Profile

This compound is generally well-tolerated across different populations. In clinical trials:

  • Adverse events were reported less frequently in patients treated with this compound compared to those on mesalamine (48% vs. 71%) .
  • Common side effects included headache and abdominal pain, which were consistent across dosing regimens .

Long-term Management

Long-term studies indicate that this compound can be safely administered over extended periods (up to 1.4 years) for managing ulcerative colitis without significant adverse effects . This makes it a viable option for maintenance therapy.

Comparative Studies

This compound has been compared with other treatments for ulcerative colitis, including sulfasalazine and mesalamine formulations. Findings suggest that:

  • This compound demonstrates superior efficacy and tolerability compared to traditional sulfasalazine .
  • It provides a more favorable pharmacokinetic profile, with lower systemic exposure and fewer side effects .

Potential Future Applications

Research continues into the broader applications of this compound beyond ulcerative colitis treatment. Investigations are exploring its use in:

  • Combination therapies : Ongoing studies are assessing the efficacy of this compound in conjunction with biologics or other immunosuppressive agents.
  • Other gastrointestinal disorders : There is potential for this compound's application in Crohn's disease and other inflammatory bowel diseases due to its localized action within the gastrointestinal tract.

Summary Table of Key Studies on this compound

Study TypePopulationDosagePrimary EndpointResults
RCTAdults6.75 g/day vs. 2.4 g/daySymptomatic remission at 12 weeksThis compound: 88%, Mesalamine: 57%
RCTPediatric2.25 g/day vs. 6.75 g/dayClinical improvement at 8 weeksImprovement: 45% (6.75 g), 37% (2.25 g)
Long-term StudyAdultsTwice daily dosingSafety and tolerabilitySafe for up to 1.4 years

Biologische Aktivität

Balsalazide is a prodrug primarily used in the treatment of ulcerative colitis (UC). It is designed to release mesalamine (5-aminosalicylic acid) in the colon, where it exerts its therapeutic effects. This article explores the biological activity of this compound, its pharmacodynamics, clinical efficacy, safety profile, and relevant case studies.

This compound is enzymatically cleaved in the colon by bacterial azoreduction to release mesalamine and 4-aminobenzoyl-beta-alanine, the latter being an inert carrier moiety. The released mesalamine acts as an anti-inflammatory agent, targeting various pathways involved in the inflammatory response:

  • Inhibition of Prostaglandin Synthesis : Mesalamine inhibits both cyclooxygenase (COX) enzymes and lipoxygenase pathways, reducing the production of pro-inflammatory mediators.
  • Scavenging of Free Radicals : Mesalamine has antioxidant properties that help mitigate oxidative stress in the colonic mucosa.
  • Modulation of Immune Response : It influences leukocyte adherence and migration, contributing to its anti-inflammatory effects .

Pharmacokinetics

This compound exhibits low systemic absorption; over 99% of its active component is delivered to the colon. In clinical studies, approximately 65% of a single dose was recovered as mesalamine and its metabolites . The pharmacokinetic profile shows significant inter-subject variability, with a mean peak plasma concentration occurring approximately 1 to 2 hours post-administration .

Case Studies and Clinical Trials

  • Long-term Safety and Tolerability :
    A study assessing the long-term use of this compound (up to 1.4 years) reported that it was well-tolerated among patients with UC. Adverse events were primarily gastrointestinal, with drug-related adverse events occurring in 8.9% of patients .
  • Patient-led Dosing Study :
    A three-year study evaluated patient-led dosing strategies for this compound. Results indicated that 44% of patients in stable remission relapsed within three years, while 59% of those newly in remission relapsed within 22 months. The median daily dose was found to be effective at maintaining remission .
  • Pediatric Efficacy :
    In a study involving pediatric patients aged 5 to 17 years, this compound demonstrated a clinical improvement rate of 45% at a higher dosage (6.75 g/day) compared to 37% at a lower dosage (2.25 g/day). Histological improvement was observed in about 50% of patients receiving the higher dose .
  • Comparative Efficacy :
    A double-blind trial compared two doses (3 g vs. 6 g/day) over 12 months, revealing similar remission rates (77% for 3 g/day and 68% for 6 g/day). The study concluded that this compound is effective for maintaining remission with minimal adverse effects .

Safety Profile

This compound has a favorable safety profile compared to other treatments for UC such as sulfasalazine. Common adverse effects include headache, abdominal pain, and diarrhea; however, serious adverse events were rare . Table 1 summarizes the adverse reactions reported in clinical trials.

Adverse ReactionThis compound Group (%)Placebo Group (%)
Abdominal Pain63
Diarrhea53
Arthralgia40
Respiratory Infection4Not reported

Eigenschaften

IUPAC Name

5-[[4-(2-carboxyethylcarbamoyl)phenyl]diazenyl]-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O6/c21-14-6-5-12(9-13(14)17(25)26)20-19-11-3-1-10(2-4-11)16(24)18-8-7-15(22)23/h1-6,9,21H,7-8H2,(H,18,24)(H,22,23)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPOKCKJONYRRHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCC(=O)O)N=NC2=CC(=C(C=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7040653, DTXSID50861027
Record name Balsalazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7040653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-({4-[(2-Carboxyethyl)carbamoyl]phenyl}diazenyl)-2-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50861027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Freely soluble as disodium salt
Record name Balsalazide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01014
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

The mechanism of action of 5-aminosalicylic acid is unknown, but appears exert its anti-inflammatory effects locally (in the GI tract) rather than systemically. Mucosal production of arachidonic acid metabolites, both through the cyclooxygenase pathways (catalyzes the formation of prostaglandin precursors from arachidonic acid), and through the lipoxygenase pathways (catalyzes the formation of leukotrienes and hydroxyeicosatetraenoic acids from arachidonic acid and its metabolites), is increased in patients with chronic inflammatory bowel disease. Therefore, it is possible that 5-aminosalicylic acid diminishes inflammation by blocking production of arachidonic acid metabolites in the colon through both the inhibition of cyclooxygenase and lipoxygenase.
Record name Balsalazide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01014
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

80573-04-2
Record name Balsalazide [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080573042
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Balsalazide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01014
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Balsalazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7040653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3E)-3-[[4-(2-carboxyethylcarbamoyl)phenyl]hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.117.186
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BALSALAZIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P80AL8J7ZP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

N-(4-Aminobenzoyl)-β-alanine (100 g) was suspended in water (1300 mL) and methanesulfonic acid (115.4 g) was added to this mixture. The mixture was cooled to 10° C. and a solution of sodium nitrite (34.46 g) in water (200 mL) was added at a rate such that the temperature stayed below 12° C. The mixture was stirred for 30 min and added to an ice-cold solution of salicylic acid (69.65 g), sodium hydroxide (40.35 g) and sodium carbonate (106.9 g) in 1 L water at 7-12° C. After 3 hours at 10° C., the mixture was heated to 60-65° C. and acidified to pH 4.0-4.5 by the addition of hydrochloric acid. After a further 3 hours at 60-65° C., the mixture was cooled to ambient temperature, filtered, washed with water and dried in vacuo to yield Balsalazide. Yield ca. 90%. Balsalazide was transformed into its disodium salt in ca. 85% yield by treatment with aqueous NaOH solution followed by crystallization from n-propanol/methanol.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
115.4 g
Type
reactant
Reaction Step Two
Quantity
34.46 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
69.65 g
Type
reactant
Reaction Step Four
Quantity
40.35 g
Type
reactant
Reaction Step Four
Quantity
106.9 g
Type
reactant
Reaction Step Four
Name
Quantity
1 L
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
1300 mL
Type
solvent
Reaction Step Six
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Balsalazide
Reactant of Route 2
Reactant of Route 2
Balsalazide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Balsalazide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Balsalazide
Reactant of Route 5
Reactant of Route 5
Balsalazide
Reactant of Route 6
Balsalazide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.